molecular formula C30H32NOPS B6290461 [S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95% CAS No. 2565792-25-6

[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%

Cat. No. B6290461
CAS RN: 2565792-25-6
M. Wt: 485.6 g/mol
InChI Key: YCLRTNBFAFWZQH-ZBWWXOROSA-N
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Description

[S®]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a chiral phosphine ligand used for enantioselective synthesis . It has a molecular weight of 485.6 and a molecular formula of C30H32NOPS .


Molecular Structure Analysis

The molecular structure of this compound includes a phosphine group attached to a phenyl group, which is further attached to a propanesulfinamide group . The exact structure would require more detailed information or a structural analysis using techniques such as X-ray crystallography.


Chemical Reactions Analysis

As a chiral phosphine ligand, this compound likely participates in various chemical reactions that involve the formation of chiral molecules . The exact reactions would depend on the specific conditions and reactants used.


Physical And Chemical Properties Analysis

This compound is a white powder . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Mechanism of Action

The mechanism of action for this compound likely involves its role as a ligand in catalytic reactions. As a chiral phosphine ligand, it can bind to a metal center and influence the stereochemistry of the reaction, leading to the formation of chiral products .

Future Directions

The use of chiral phosphine ligands like this compound in enantioselective synthesis is a significant area of research in organic chemistry . Future directions may include the development of new synthetic methods using this ligand, as well as studies to better understand its mechanism of action.

properties

IUPAC Name

(R)-N-[(S)-(2-diphenylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5-23,29H,1-4H3/t29-,34+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLRTNBFAFWZQH-ZBWWXOROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide

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